molecular formula C15H15NOS B11807964 Phenyl(2-(thiophen-2-yl)pyrrolidin-1-yl)methanone

Phenyl(2-(thiophen-2-yl)pyrrolidin-1-yl)methanone

Cat. No.: B11807964
M. Wt: 257.4 g/mol
InChI Key: AFEJOGGTXFPBCZ-UHFFFAOYSA-N
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Description

Phenyl(2-(thiophen-2-yl)pyrrolidin-1-yl)methanone is a complex organic compound that features a pyrrolidine ring, a thiophene ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl(2-(thiophen-2-yl)pyrrolidin-1-yl)methanone typically involves the construction of the pyrrolidine ring followed by the introduction of the thiophene and phenyl groups. One common method involves the reaction of a thiophene derivative with a pyrrolidine precursor under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the pyrrolidine ring and the subsequent attachment of the thiophene and phenyl groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters to achieve consistent results .

Chemical Reactions Analysis

Types of Reactions

Phenyl(2-(thiophen-2-yl)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce reduced derivatives of the compound .

Scientific Research Applications

Phenyl(2-(thiophen-2-yl)pyrrolidin-1-yl)methanone has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Phenyl(2-(thiophen-2-yl)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: Compounds with a pyrrolidine ring structure.

    Thiophene derivatives: Compounds containing a thiophene ring.

    Phenyl derivatives: Compounds with a phenyl group.

Uniqueness

Phenyl(2-(thiophen-2-yl)pyrrolidin-1-yl)methanone is unique due to its combination of a pyrrolidine ring, a thiophene ring, and a phenyl group, which imparts distinct chemical and biological properties. This combination allows for diverse applications and interactions that are not typically observed in compounds with only one or two of these structural features .

Properties

Molecular Formula

C15H15NOS

Molecular Weight

257.4 g/mol

IUPAC Name

phenyl-(2-thiophen-2-ylpyrrolidin-1-yl)methanone

InChI

InChI=1S/C15H15NOS/c17-15(12-6-2-1-3-7-12)16-10-4-8-13(16)14-9-5-11-18-14/h1-3,5-7,9,11,13H,4,8,10H2

InChI Key

AFEJOGGTXFPBCZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C(=O)C2=CC=CC=C2)C3=CC=CS3

Origin of Product

United States

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